molecular formula C7H5BrClNO2 B12962009 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid

2-(6-Bromo-4-chloropyridin-2-yl)acetic acid

Cat. No.: B12962009
M. Wt: 250.48 g/mol
InChI Key: CAZNZJBZTOYABK-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-chloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid typically involves the bromination and chlorination of pyridine derivatives followed by acetic acid substitution. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(6-Bromo-4-chloropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Bromo-4-chloropyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: In the chemical industry, it is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar compounds to 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid include:

The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical properties and enhance its utility in various research and industrial applications.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-(6-bromo-4-chloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

CAZNZJBZTOYABK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)Cl

Origin of Product

United States

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